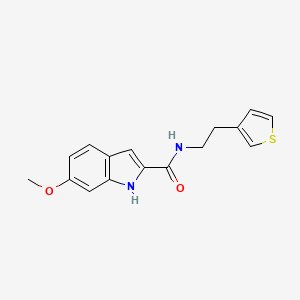

6-methoxy-N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-methoxy-N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxy group at the 6th position of the indole ring, a thiophene ring attached via an ethyl linker, and a carboxamide group at the 2nd position of the indole ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Thiophene Ring: The thiophene ring can be attached via a Friedel-Crafts acylation reaction, where thiophene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Substitution: Electrophilic substitution reactions can take place at the indole ring, particularly at the 3rd position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitronium tetrafluoroborate (NO2BF4).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

6-methoxy-N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

- 6-methoxy-1H-indole-2-carboxamide

- N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide

- 6-methoxy-N-(2-(furan-3-yl)ethyl)-1H-indole-2-carboxamide

Uniqueness

6-methoxy-N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide is unique due to the combination of the methoxy group, thiophene ring, and carboxamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

6-Methoxy-N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide is a synthetic compound belonging to the indole derivatives class, notable for its unique structure which includes a methoxy group, a thiophene ring, and a carboxamide functional group. This compound has garnered attention in various fields of research due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Synthesis

The IUPAC name for this compound is 6-methoxy-N-(2-thiophen-3-ylethyl)-1H-indole-2-carboxamide. Its molecular formula is C16H16N2O2S, with a molecular weight of 300.37 g/mol. The synthesis typically involves several steps:

- Formation of the Indole Core : Using Fischer indole synthesis.

- Introduction of the Methoxy Group : Methylation of a hydroxyl group using methyl iodide.

- Attachment of the Thiophene Ring : Friedel-Crafts acylation with thiophene and an acyl chloride.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity against various cancer cell lines, including colon (HCT-116), lung (A549), breast, and skin cancers. A study indicated that this compound induced cell cycle arrest at the S and G2/M phases and modulated the expression of tumor suppressor miRNAs, leading to reduced proliferation of cancer cells .

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 7.1 | Induces apoptosis and cell cycle arrest |

| A549 | 10.5 | Inhibits DNA synthesis |

| Breast Cancer | 11.9 | Modulates miRNA expression |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| MRSA | 1.5 |

| Escherichia coli | >64 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Interaction : It could modulate receptor activity related to cell signaling pathways.

- DNA Interaction : Similar to established chemotherapeutics like doxorubicin, it may interact directly with DNA, disrupting replication and transcription processes .

Case Studies and Research Findings

Several studies have characterized the biological activity of this compound:

- Study on Anticancer Effects : A comprehensive evaluation showed that derivatives similar to this compound exhibited significant cytotoxicity against various cancer types, supporting its potential as a therapeutic agent .

- Antimicrobial Evaluation : In vitro studies highlighted its effectiveness against multidrug-resistant bacterial strains, indicating its potential application in treating infections caused by resistant pathogens .

Properties

IUPAC Name |

6-methoxy-N-(2-thiophen-3-ylethyl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-20-13-3-2-12-8-15(18-14(12)9-13)16(19)17-6-4-11-5-7-21-10-11/h2-3,5,7-10,18H,4,6H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGVZFVTNVDVOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.